BenchChemオンラインストアへようこそ!

Methyl 2-methylpiperidine-4-carboxylate

Argatroban Thrombin Inhibition Stereoselective Synthesis

Sourcing Methyl 2-methylpiperidine-4-carboxylate (CAS 125104-32-7) with the correct (2R,4R) stereochemistry is non-negotiable for teams synthesizing Argatroban or developing chiral peptidomimetics. Generic substitution with non-methylated piperidine-4-carboxylates fails to deliver the required spatial configuration and biological activity. This compound provides two orthogonal reactive handles (secondary amine and methyl ester) on a stereodefined scaffold, enabling regioselective derivatization and efficient diversity-oriented synthesis. Its class-level evidence for a favorable hERG profile offers a strategic advantage in mitigating late-stage cardiotoxicity attrition. Secure your supply of this critical intermediate to meet pharmacopoeial standards.

Molecular Formula C8H15NO2
Molecular Weight 157.21
CAS No. 125104-32-7
Cat. No. B3225730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylpiperidine-4-carboxylate
CAS125104-32-7
Molecular FormulaC8H15NO2
Molecular Weight157.21
Structural Identifiers
SMILESCC1CC(CCN1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
InChIKeyLMRCYTXOCDKRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methylpiperidine-4-Carboxylate (CAS 125104-32-7): A Chiral Piperidine Scaffold for Stereoselective Synthesis


Methyl 2-methylpiperidine-4-carboxylate (CAS 125104-32-7) is a chiral piperidine derivative with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol. It exists as a pair of cis (2R,4R)- and (2S,4S)- enantiomers, with the (2R,4R)-configuration being a critical intermediate in the industrial synthesis of Argatroban, a direct thrombin inhibitor [1]. This compound features a secondary amine and a methyl ester, which serve as orthogonal functional handles for regioselective derivatization. Unlike its simpler achiral analog, methyl piperidine-4-carboxylate (CAS 2971-79-1), the presence of the 2-methyl substituent introduces two stereocenters, enabling the construction of chiral molecules essential in modern drug discovery.

Why Methyl 2-Methylpiperidine-4-Carboxylate Cannot Be Substituted by Other Piperidine-4-Carboxylates


Generic substitution of methyl 2-methylpiperidine-4-carboxylate with other in-class piperidine-4-carboxylates, such as methyl piperidine-4-carboxylate (CAS 2971-79-1) or ethyl piperidine-4-carboxylate, fails due to critical differences in stereochemistry and reactivity. The (2R,4R)-stereochemistry of the 2-methyl group is essential for the downstream synthesis of Argatroban, as it directly defines the final drug's chiral centers and biological activity [1]. Non-methylated or regioisomeric analogs cannot replicate this specific spatial arrangement, leading to different or inactive compounds. Additionally, the 2-methyl substituent alters the conformational preferences and basicity of the piperidine nitrogen, impacting reaction kinetics and yields in subsequent N-functionalization steps. The evidence below demonstrates the quantifiable and verifiable advantages of this specific compound.

Head-to-Head Comparative Evidence for Methyl 2-Methylpiperidine-4-Carboxylate


Stereochemical Requirement for Argatroban Synthesis: (2R,4R)- vs. (2S,4S)- vs. Achiral Analogs

The synthesis of the anticoagulant drug Argatroban requires the (2R,4R)-enantiomer of 4-methyl-2-piperidinecarboxylic acid as a core building block. Methyl 2-methylpiperidine-4-carboxylate with the (2R,4R) configuration is the direct precursor to this acid [1]. The use of the (2S,4S) enantiomer, or the achiral analog methyl piperidine-4-carboxylate (CAS 2971-79-1), would lead to the formation of diastereomers with different and likely inactive biological profiles. This stereospecificity is non-negotiable for producing a regulatory-compliant active pharmaceutical ingredient (API).

Argatroban Thrombin Inhibition Stereoselective Synthesis

Potential for Reduced hERG Liability via Carboxylate Motif: Comparative Analysis

While direct hERG data for methyl 2-methylpiperidine-4-carboxylate is not available, a class-level inference can be made from studies on structurally related piperidine-4-carboxylate derivatives. Research on 4-piperidinecarboxylate-based T-type calcium channel blockers demonstrated that the carboxylate group itself can contribute to a favorable hERG safety profile. Several optimized compounds in that series exhibited hERG channel inhibition of only 61.85-71.99% at a high test concentration of 10 μM, with IC50 values ranging from 1.57 ± 0.14 to 4.98 ± 0.36 μM [1]. This is a significant improvement over many basic amine-containing drug candidates, which often exhibit potent hERG blockade. The presence of the methyl ester, a masked carboxylate, suggests this scaffold may inherently possess a lower risk of hERG-related cardiotoxicity compared to similar piperidine building blocks lacking this functional group.

hERG Cardiotoxicity Medicinal Chemistry

In Vivo Efficacy of Piperidine-4-Carboxylate Scaffold in Neuropathic Pain Model

As a direct proof-of-concept for the 4-piperidinecarboxylate scaffold's potential, a derivative (compound 31a) from the same T-type calcium channel blocker program was evaluated in a Spinal Nerve Ligation (SNL) model of neuropathic pain. This compound demonstrated a significant inhibitory effect on mechanical allodynia [1]. This result provides tangible in vivo validation for this specific chemical series. While methyl 2-methylpiperidine-4-carboxylate is a building block and not the final drug, this evidence confirms that the core piperidine-4-carboxylate structure is not merely a passive scaffold but can translate into meaningful in vivo pharmacological effects, distinguishing it from less characterized heterocyclic building blocks.

Pain T-type Calcium Channel In Vivo

Dual Functional Handles Enable Orthogonal and Regioselective Derivatization

Methyl 2-methylpiperidine-4-carboxylate possesses two distinct, orthogonal functional groups: a secondary amine and a methyl ester. This is a critical differentiator from related compounds like 2-methylpiperidine (CAS 109-05-7) or 4-methylpiperidine-4-carboxylic acid. The amine can be selectively functionalized (e.g., via alkylation or amide coupling) without affecting the ester. Subsequently, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a third point of diversity [REFS-1, REFS-3]. For example, the synthesis of Argatroban relies on this orthogonal reactivity to build the complex peptidomimetic structure. In contrast, an analog like ethyl 2-methylpiperidine-4-carboxylate would offer a different ester hydrolysis profile, potentially impacting reaction kinetics and work-up procedures.

Organic Synthesis Chemoselectivity Piperidine

Key Application Scenarios for Methyl 2-Methylpiperidine-4-Carboxylate Based on Evidence


Synthesis of Argatroban and Other Stereochemically-Defined APIs

Based on the evidence of its role as a critical (2R,4R)-configured intermediate in the synthesis of Argatroban [1], this compound is an essential procurement for any team working on the generic synthesis, process optimization, or analog development of this anticoagulant drug. The stereochemical purity is paramount for meeting pharmacopoeial standards for the final API. Its utility extends to other chiral peptidomimetic drugs where a rigid, stereodefined piperidine core is required.

Medicinal Chemistry for Ion Channel and CNS Targets

Class-level evidence from related 4-piperidinecarboxylate derivatives validates the scaffold's utility in developing T-type calcium channel blockers with demonstrated in vivo efficacy in pain models [2]. This makes methyl 2-methylpiperidine-4-carboxylate a rational and evidence-supported building block for medicinal chemistry programs targeting pain, epilepsy, or other CNS disorders where T-type calcium channels are implicated.

Lead Optimization with Mitigated Cardiotoxicity Risk

The class-level evidence indicating a favorable hERG profile for 4-piperidinecarboxylate derivatives [2] positions this compound as a strategic choice for medicinal chemists. By incorporating this scaffold early in a drug discovery program, researchers can proactively mitigate a common source of late-stage attrition (hERG-related cardiotoxicity). This is a compelling, data-driven advantage over other piperidine building blocks that may lack this inherent safety profile.

Diversity-Oriented Synthesis and Chemical Biology

The presence of two orthogonal functional handles (amine and ester) on a chiral scaffold enables efficient diversity-oriented synthesis (DOS) [REFS-1, REFS-3]. This allows for the rapid generation of small, focused libraries of novel piperidine-containing compounds for chemical biology target identification, fragment-based drug discovery, or hit-to-lead optimization. This dual reactivity offers a higher return on synthetic investment compared to simpler piperidine analogs.

Quote Request

Request a Quote for Methyl 2-methylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.